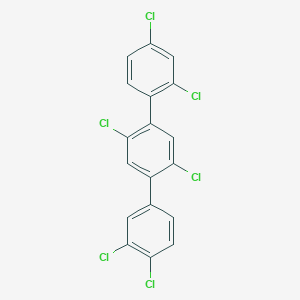
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. It gained popularity in the 1940s and 1950s as an effective insecticide, but its use has been heavily restricted due to its harmful effects on the environment and human health. Despite this, DDT remains an important compound in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
DDT binds to specific sites on the voltage-gated sodium channels of insects, preventing the channels from closing properly. This results in an influx of sodium ions, which disrupts the normal function of the nervous system and leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
DDT has been shown to have a number of biochemical and physiological effects on both insects and mammals. In insects, DDT can disrupt the normal function of the nervous system, leading to paralysis and death. In mammals, DDT has been shown to have estrogenic effects, which can lead to reproductive and developmental abnormalities. DDT has also been linked to an increased risk of cancer and other health problems in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDT has a number of advantages for use in lab experiments, including its broad spectrum of activity against insects and its ability to bind to specific sites on voltage-gated sodium channels. However, its use is heavily restricted due to its harmful effects on the environment and human health, and alternative compounds are often used in its place.
Direcciones Futuras
Despite its limitations, DDT remains an important compound in scientific research. Future research may focus on developing alternative compounds with similar properties to DDT but with fewer harmful effects on the environment and human health. Additionally, research may focus on understanding the mechanisms of resistance to DDT in insects, which could lead to the development of more effective insecticides.
Métodos De Síntesis
DDT can be synthesized through a reaction between chloral and chlorobenzene. The reaction is carried out in the presence of sulfuric acid and a catalyst, typically aluminum chloride. The resulting compound is then purified through a series of distillations and recrystallizations to obtain pure DDT.
Aplicaciones Científicas De Investigación
DDT has been widely used in scientific research due to its ability to bind to and disrupt the function of voltage-gated sodium channels in insects. This disruption results in paralysis and death of the insect. DDT has also been shown to have a broad spectrum of activity against a wide range of insects, making it a valuable tool in the study of insect physiology and behavior.
Propiedades
Número CAS |
17760-93-9 |
|---|---|
Nombre del producto |
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene |
Fórmula molecular |
C30H30F21GdO6 |
Peso molecular |
437 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C18H8Cl6/c19-10-2-3-11(15(21)6-10)13-8-16(22)12(7-17(13)23)9-1-4-14(20)18(24)5-9/h1-8H |
Clave InChI |
MKMRJVXZNDEBOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Sinónimos |
POLYCHLORINATEDTERPHENYLS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
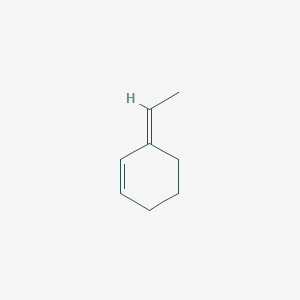
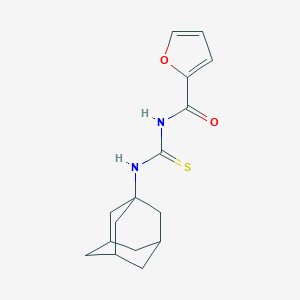
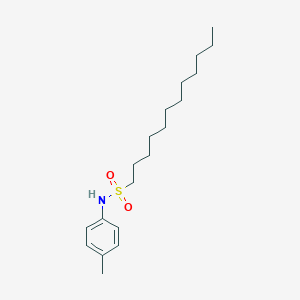
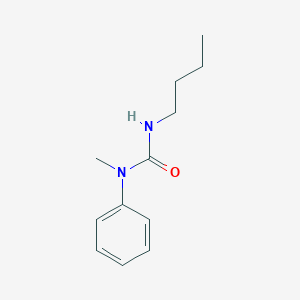






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
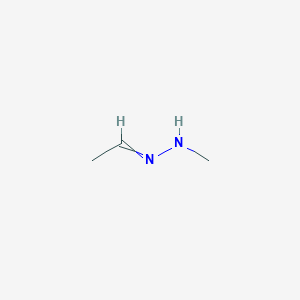
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)